Welcome to the BenchChem Online Store!
molecular formula C6H12O3 B1340074 2-Ethoxy-2-methylpropanoic acid CAS No. 15001-71-5

2-Ethoxy-2-methylpropanoic acid

Cat. No. B1340074
M. Wt: 132.16 g/mol
InChI Key: ZCGZOPIPEZCKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09382228B2

Procedure details

A solution of 2-ethoxy-2-methylpropanoic acid (1.1 g, 8.32 mmol) in MeCN (15 mL) was treated with EDC (1.596 g, 8.32 mmol) and HOBT (1.275 g, 8.32 mmol), stirred at RT for 2 h, treated with NH4OH (˜15M, 1.7 mL, ˜25.5 mmol) and stirred at RT overnight. The mixture was treated with satd. NaHCO3 and water, extracted with EtOAc (5×) and the combined organics were dried over MgSO4 and concentrated to dryness to afford 2-ethoxy-2-methylpropanamide (1.1 g, 101%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 7.03 (s, 2H), 3.31 (q, J=7.0 Hz, 2H), 1.21 (s, 6H), 1.10 (t, J=7.0 Hz, 3H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.596 g
Type
reactant
Reaction Step One
Name
Quantity
1.275 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH3:9])([CH3:8])[C:5](O)=[O:6])[CH3:2].C(Cl)CCl.C1C=CC2N(O)N=[N:20]C=2C=1.[NH4+].[OH-]>CC#N>[CH2:1]([O:3][C:4]([CH3:9])([CH3:8])[C:5]([NH2:20])=[O:6])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC(C(=O)O)(C)C
Name
Quantity
1.596 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1.275 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was treated with satd
EXTRACTION
Type
EXTRACTION
Details
NaHCO3 and water, extracted with EtOAc (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(=O)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.